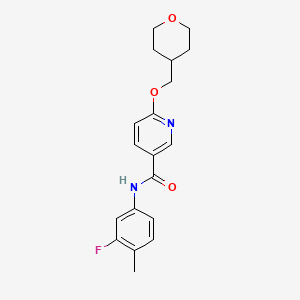
N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the inhibition of various signaling pathways. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, it inhibits the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in lab experiments is its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its exact role in various signaling pathways.
Orientations Futures
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. One direction is to further investigate its mechanism of action and its role in various signaling pathways. Another direction is to study its potential therapeutic applications in more detail, including its efficacy in animal models and clinical trials. Additionally, more research is needed to determine its safety profile and potential side effects. Overall, N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can be synthesized using various methods. One such method involves the reaction of 3-fluoro-4-methylaniline with 2,6-difluorobenzaldehyde in the presence of a base to form an intermediate compound, which is then reacted with 6-hydroxynicotinic acid in the presence of a coupling agent to yield the final product.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been the focus of scientific research due to its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-2-4-16(10-17(13)20)22-19(23)15-3-5-18(21-11-15)25-12-14-6-8-24-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHTSPVJZLKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

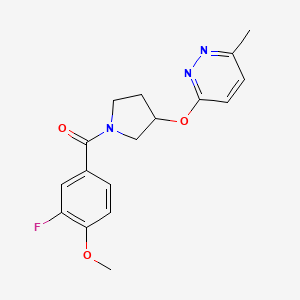
![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2923537.png)
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)
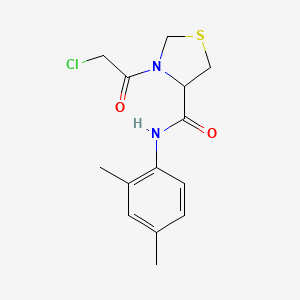


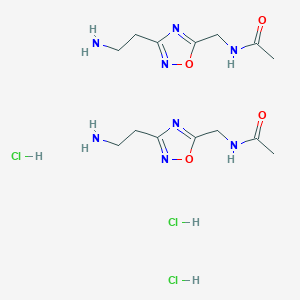
![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)
![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)
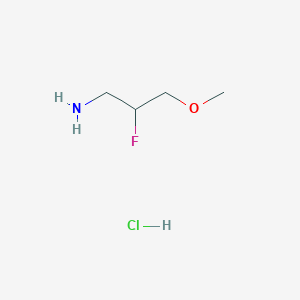
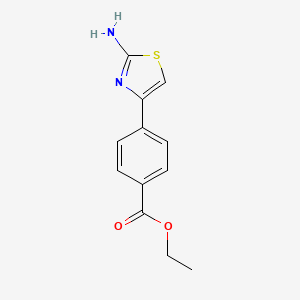
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
![11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2923555.png)